(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a thiazolo[3,2-a]pyrimidine core and a pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial and antifungal activities, and mechanisms of action.
Structural Characteristics
The compound is characterized by the following structural formula:
This structure contributes to its biological activity through specific interactions with biological targets.
In Vitro Studies
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity. The results indicated that the compound exhibited significant cytotoxic effects on breast cancer (MCF-7), cervical cancer (SiHa), and prostate cancer (PC-3) cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 4.34 ± 0.98 |
SiHa | 4.46 ± 0.53 |
PC-3 | 2.97 ± 0.88 |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while showing minimal toxicity to normal cells (HEK-293T) .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies have shown that it binds effectively to the colchicine-binding site of tubulin . This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Antibacterial and Antifungal Activities
The compound has also been screened for its antibacterial and antifungal properties. Preliminary results indicate that it possesses notable activity against various bacterial strains and fungi:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Moderate |
Candida albicans | Significant |
These activities suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study involving multiple synthesized derivatives of thiazolo[3,2-a]pyrimidine compounds, one derivative exhibited an IC50 value of 2.13 µM against MCF-7 cells, demonstrating superior efficacy compared to other tested compounds . This highlights the potential application of such derivatives in targeted cancer therapy.
Case Study 2: Antimicrobial Screening
A screening of various thiazolidine derivatives showed that compounds structurally similar to our target exhibited potent inhibitory effects against α-amylase and urease, suggesting that modifications to the thiazolo[3,2-a]pyrimidine scaffold can enhance biological activity .
Eigenschaften
IUPAC Name |
methyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-12-15(11-25(3)24-12)10-17-20(27)26-19(14-6-8-16(29-4)9-7-14)18(21(28)30-5)13(2)23-22(26)31-17/h6-11,19H,1-5H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMOOVFYSGKIJU-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.